4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid
Description
Properties
CAS No. |
62805-21-4 |
|---|---|
Molecular Formula |
C9H9BrClNO3 |
Molecular Weight |
294.53 g/mol |
IUPAC Name |
4-(6-bromo-2-chloropyridin-3-yl)oxybutanoic acid |
InChI |
InChI=1S/C9H9BrClNO3/c10-7-4-3-6(9(11)12-7)15-5-1-2-8(13)14/h3-4H,1-2,5H2,(H,13,14) |
InChI Key |
KWOREORRRRJDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1OCCCC(=O)O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: 2-Bromo-6-chloropyridin-3-amine
The synthesis of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid begins with the preparation of the intermediate 2-bromo-6-chloropyridin-3-amine , which is crucial for subsequent functionalization.
This step is highly efficient, producing the brominated and chlorinated aminopyridine intermediate in near quantitative yield under mild conditions.
Formation of the Pyridin-3-yloxybutanoic Acid Core
The key transformation involves coupling the halogenated pyridine intermediate with a butanoic acid derivative to form the ether linkage.
This palladium-catalyzed coupling is a critical step to introduce the ether bond between the pyridine ring and the butanoic acid moiety, albeit with moderate yield, likely due to the steric and electronic effects of the halogen substituents.
Alternative Coupling via Boronic Acid Derivatives
Another approach involves Suzuki-Miyaura cross-coupling using boronic acid derivatives of the pyridine ring to install substituents or modify the pyridine core before etherification.
Introduction of the Butanoic Acid Side Chain via Nucleophilic Substitution
The ether linkage to the butanoic acid is typically formed by nucleophilic substitution of a halogenated pyridine intermediate with a hydroxybutanoic acid derivative or its equivalent.
This step is essential to link the pyridine moiety to the butanoic acid chain, completing the molecular framework of the target compound.
Purification and Characterization
The final product, this compound, is purified by standard techniques such as recrystallization, silica gel chromatography, or trituration. Characterization is performed using:
- HPLC/UV for purity assessment (typically >90%)
- LC-MS (ESI) for molecular weight confirmation (expected m/z consistent with molecular formula)
- NMR spectroscopy for structural verification
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Bromination of 6-chloropyridin-3-amine | Bromine, sodium acetate, acetic acid | 20–25°C, 1 h | 99.8% | High yield, mild conditions |
| Palladium-catalyzed etherification | Pd(OAc)2, PPh3, triethylamine, DMF | 115°C, 18 h, inert atmosphere | 51% | Moderate yield, critical step |
| Suzuki coupling (optional) | Pd(PPh3)4, Na2CO3, 1,2-dimethoxyethane, water | 90°C, 3 h, inert atmosphere | ~100% (crude) | Enables pyridine modification |
| Nucleophilic substitution for ether bond | Hydroxybutanoic acid derivative, base | Elevated temperature | 50-70% | Key for side chain attachment |
Research Findings and Notes
- The bromination step is highly efficient and reproducible, providing a reliable intermediate for further transformations.
- Palladium-catalyzed coupling reactions require careful control of atmosphere and temperature to maximize yield and minimize side reactions.
- The use of boronic acid derivatives in Suzuki coupling offers flexibility in modifying the pyridine ring before final assembly.
- The overall synthetic route balances yield and operational simplicity, with purification steps ensuring high purity of the final compound.
- Reaction times and temperatures are optimized based on literature precedents to achieve the best compromise between conversion and product stability.
Chemical Reactions Analysis
Types of Reactions
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Applications
Inhibition of Leukotriene A4 Hydrolase (LTA4H)
One of the prominent applications of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid is as an inhibitor of leukotriene A4 hydrolase. This enzyme plays a crucial role in inflammatory processes by catalyzing the conversion of leukotriene A4 to leukotriene B4, a potent pro-inflammatory mediator. Inhibiting LTA4H can help manage conditions related to chronic inflammation, such as:
- Inflammatory Bowel Disease : The compound may reduce inflammation associated with gastrointestinal disorders.
- Autoimmune Diseases : Conditions like rheumatoid arthritis and lupus could benefit from LTA4H inhibition, potentially alleviating symptoms and disease progression.
The compound's structure allows it to interact effectively with the active site of LTA4H, making it a candidate for further development into therapeutic agents targeting inflammation-related diseases .
Biochemical Studies
Mechanistic Studies on Enzyme Activity
Research has shown that compounds similar to this compound can serve as valuable tools in studying enzyme mechanisms. By acting as selective inhibitors, they help elucidate the biochemical pathways involving fatty acid metabolism and the role of specific enzymes like stearoyl-CoA desaturase (SCD). This understanding is critical for developing strategies to combat metabolic disorders linked to fatty acid profiles in cells .
Cosmetic and Dermatological Applications
Formulation in Topical Products
Due to its chemical properties, this compound can be incorporated into cosmetic formulations aimed at enhancing skin health. Its potential anti-inflammatory properties make it suitable for products designed to treat skin conditions like eczema and psoriasis. Research indicates that compounds with similar structures have been effective in improving skin hydration and reducing irritation when applied topically .
Potential in Cancer Therapy
Targeting Tumor Microenvironment
Emerging studies suggest that compounds like this compound may influence the tumor microenvironment by modulating inflammatory responses. By inhibiting key inflammatory pathways, there is potential for these compounds to enhance the efficacy of existing cancer therapies or serve as adjunctive treatments in managing cancer-related inflammation .
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Pharmacology | Inhibition of LTA4H | Reduces chronic inflammation |
| Biochemical Research | Mechanistic studies on enzyme activity | Understanding fatty acid metabolism |
| Cosmetic Formulations | Treatment for skin conditions | Improves hydration and reduces irritation |
| Cancer Therapy | Modulation of tumor microenvironment | Enhances efficacy of cancer treatments |
Mechanism of Action
The mechanism of action of 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the pyridine ring can participate in binding interactions, while the butanoic acid moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((6-Chloropyridin-3-yl)oxy)butanoic acid: Similar structure but lacks the bromine atom.
4-((6-Bromo-2-fluoropyridin-3-yl)oxy)butanoic acid: Similar structure but has a fluorine atom instead of chlorine.
Uniqueness
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. This dual halogenation can provide distinct advantages in certain chemical reactions and biological interactions.
Biological Activity
4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory and autoimmune disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure and Properties
The chemical structure of this compound features a butanoic acid moiety linked to a pyridine derivative. The presence of halogen substituents (bromine and chlorine) on the pyridine ring enhances its reactivity and potential biological activity.
The primary mechanism through which this compound exerts its effects is through the inhibition of leukotriene A4 hydrolase (LTA4H). LTA4H plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting LTA4H, this compound may reduce the production of pro-inflammatory leukotrienes, thereby alleviating chronic inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease .
Antiinflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives with carboxylic acid groups demonstrate enhanced anti-inflammatory activity compared to their amide counterparts . This suggests that maintaining the carboxylic acid functionality is critical for optimal biological activity.
Antinociceptive Activity
In addition to anti-inflammatory effects, the compound has been evaluated for its antinociceptive (pain-relieving) properties. In animal models, compounds with similar structures have shown varying degrees of pain relief, indicating potential applications in pain management therapies .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-((6-Bromo-2-chloropyridin-3-yl)oxy)butanoic acid, and how can reaction conditions be optimized?
- Methodology : Begin with a nucleophilic substitution reaction between 6-bromo-2-chloropyridin-3-ol and a bromobutanoic acid derivative (e.g., ethyl 4-bromobutanoate). Optimize by varying catalysts (e.g., K₂CO₃ or Cs₂CO₃), solvents (DMF or THF), and temperatures (60–100°C). Monitor purity via HPLC and confirm regioselectivity using ¹H/¹³C NMR .
- Key Challenge : Competing side reactions (e.g., ester hydrolysis or dehalogenation) may occur; use inert atmospheres (N₂/Ar) and controlled heating to minimize byproducts .
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodology : Cross-validate using complementary techniques:
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in pyridine and butanoic acid moieties .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromo vs. chloro substitution patterns) .
Q. What strategies improve the aqueous solubility of this compound for biological assays?
- Methodology :
- Salt Formation : React with sodium bicarbonate to generate the sodium salt of the butanoic acid group.
- Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
- Structural Modifications : Introduce hydrophilic groups (e.g., PEG linkers) at the pyridine ring, though this may alter bioactivity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the pyridine ring in cross-coupling reactions?
- Methodology :
- DFT Calculations : Model the electron density of the pyridine ring to predict sites for Suzuki-Miyaura coupling (e.g., bromo substituent at C6 as the preferred site).
- Docking Studies : Assess steric hindrance from the chlorinated C2 position, which may limit coupling efficiency .
- Validation : Compare computational predictions with experimental results using Pd(PPh₃)₄ catalyst and aryl boronic acids .
Q. What experimental designs are suitable for evaluating the compound’s inhibition of kinase enzymes?
- Methodology :
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., p38 MAPK) to measure IC₅₀ values.
- Control Experiments : Include staurosporine as a positive control and assess selectivity against unrelated kinases (e.g., JNK1/2) .
Q. How can researchers address discrepancies in biological activity between in vitro and cell-based assays?
- Methodology :
- Membrane Permeability : Measure logP (octanol/water) to assess passive diffusion; if logP >3, consider prodrug strategies.
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .
- Cellular Uptake : Use fluorescently tagged analogs and confocal microscopy to visualize intracellular localization .
Q. What advanced techniques characterize degradation products under oxidative stress?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
